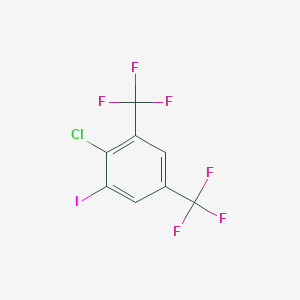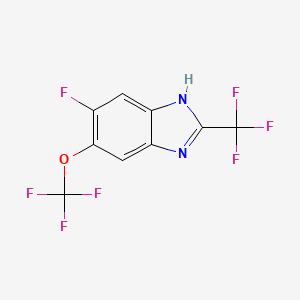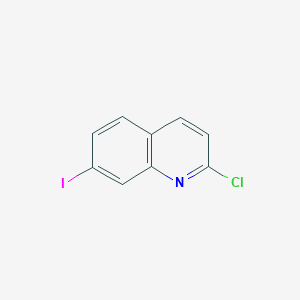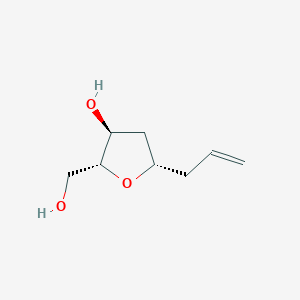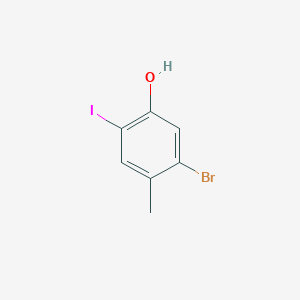
5-Bromo-2-iodo-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-iodo-4-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenol ring, along with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process can be carried out in a stepwise manner:
Bromination: 4-methylphenol is first brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-4-methylphenol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-iodo-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can convert the halogenated phenol to less oxidized forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted phenols depending on the substituent introduced.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-iodo-4-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its halogenated structure makes it a valuable intermediate in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of halogen atoms and the phenol group. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenol: Similar structure but lacks the iodine atom.
2-Iodo-4-methylphenol: Another halogenated phenol with a different substitution pattern.
Uniqueness: 5-Bromo-2-iodo-4-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring. This dual halogenation provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BrIO |
|---|---|
Peso molecular |
312.93 g/mol |
Nombre IUPAC |
5-bromo-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Clave InChI |
QMITYHKFHMHMQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


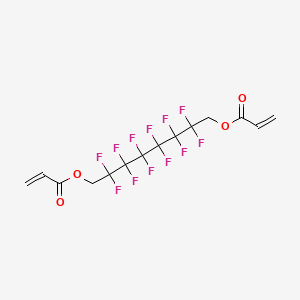
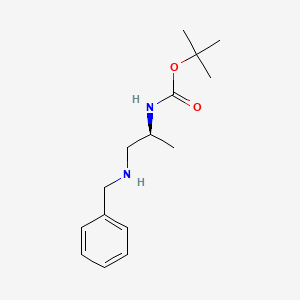
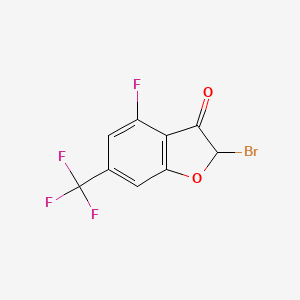
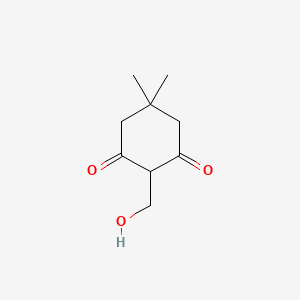
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)
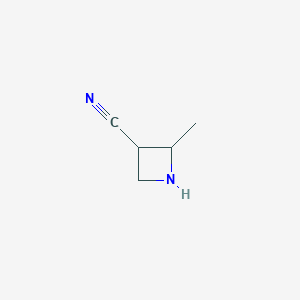
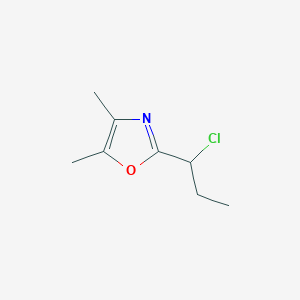
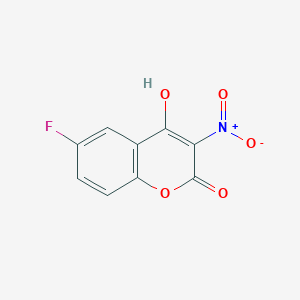
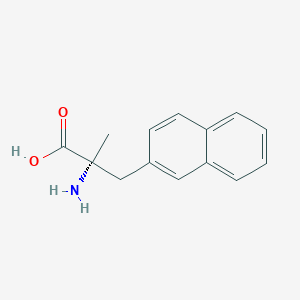
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
